5alpha-Androstane-3alpha,17beta-diol disulfate
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Overview
Description
5alpha-Androstane-3alpha,17beta-diol disulfate: is a compound classified as an androstane sulfate. It is derived from 5alpha-androstane-3alpha,17beta-diol, where both hydroxy hydrogens have been replaced by sulfo groups . This compound is part of the broader class of androgens and derivatives, which are known for their role in the development of masculine characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-androstane-3alpha,17beta-diol disulfate typically involves the sulfonation of 5alpha-androstane-3alpha,17beta-diol. This process can be achieved by reacting the diol with sulfur trioxide or chlorosulfonic acid in an appropriate solvent under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 5alpha-androstane-3alpha,17beta-diol disulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the sulfo groups back to hydroxy groups.
Substitution: The sulfo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could regenerate the original diol .
Scientific Research Applications
Chemistry: In chemistry, 5alpha-androstane-3alpha,17beta-diol disulfate is used as a reference compound for studying sulfonation reactions and the behavior of androstane derivatives .
Biology: The compound is studied for its role in biological systems, particularly in understanding the metabolism of androgens and their derivatives .
Medicine: Research in medicine focuses on the potential therapeutic applications of this compound, including its effects on hormone regulation and its potential use in treating hormone-related disorders .
Industry: In the industrial sector, the compound may be used in the synthesis of other steroid derivatives and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5alpha-androstane-3alpha,17beta-diol disulfate involves its interaction with androgen receptors and other molecular targets. The compound can modulate the activity of these receptors, influencing various physiological processes such as hormone regulation and cellular growth . The specific pathways involved include the activation or inhibition of gene expression related to androgenic activity .
Comparison with Similar Compounds
5alpha-androstane-3beta,17alpha-diol disulfate: This compound is similar in structure but differs in the stereochemistry of the hydroxy groups.
5alpha-androstane-3beta,17beta-diol: Another related compound, which lacks the sulfo groups and has different biological activity.
Uniqueness: 5alpha-androstane-3alpha,17beta-diol disulfate is unique due to its specific sulfonation pattern, which imparts distinct chemical and biological properties compared to its non-sulfonated counterparts .
Properties
CAS No. |
21152-49-8 |
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Molecular Formula |
C19H32O8S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H32O8S2/c1-18-9-7-13(26-28(20,21)22)11-12(18)3-4-14-15-5-6-17(27-29(23,24)25)19(15,2)10-8-16(14)18/h12-17H,3-11H2,1-2H3,(H,20,21,22)(H,23,24,25)/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
JHFAETDERBWUOO-KHOSGYARSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)O)C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C)OS(=O)(=O)O |
Origin of Product |
United States |
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